Dimethylammonium nitrate
Overview
Description
Dimethylammonium nitrate is an organic compound with the molecular formula C₂H₈N₂O₃. It is a salt formed by the combination of dimethylamine and nitric acid. This compound is known for its applications in various fields, including chemistry and industry, due to its unique properties.
Mechanism of Action
Target of Action
Dimethylammonium nitrate is a chemical compound that primarily targets chemical reactions and biological processes . As an amine, it has a lone electron pair on its nitrogen atoms and can accept a proton from water to form substituted ammonium ions . This property allows it to interact with various biological and chemical systems, influencing their behavior and outcomes.
Mode of Action
The mode of action of this compound is primarily through its chemical interactions . As an amine, it can accept a proton from water to form substituted ammonium ions . This interaction results in changes in the chemical environment, potentially influencing various biological and chemical processes.
Biochemical Pathways
For instance, they can participate in nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . The downstream effects of these pathways can influence a wide range of biological processes, from cellular growth to energy production.
Pharmacokinetics
It’s worth noting that amines, in general, can form salts that are soluble in water . This property could potentially enhance the bioavailability of this compound, allowing it to be more readily absorbed and distributed in biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can facilitate the formation of substituted ammonium ions . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the behavior of this compound.
Biochemical Analysis
Biochemical Properties
Dimethylammonium nitrate plays a significant role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed that this compound can be taken up by cells through passive diffusion, unlike its counterpart methylammonium, which requires a mediated transport process . This interaction suggests that this compound may influence the activity of transport proteins and enzymes involved in nitrogen assimilation.
Cellular Effects
This compound affects various types of cells and cellular processes. In diatoms like Phaeodactylum tricornutum, the uptake of this compound occurs through passive diffusion, which contrasts with the active transport required for methylammonium . This passive uptake can influence cellular metabolism, particularly under conditions of nitrogen deprivation, where the rate of uptake increases. Additionally, the presence of this compound can depress the uptake of other nitrogen sources, impacting overall nitrogen metabolism and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through passive diffusion across cell membranes This mechanism allows it to bypass the energy-dependent transport systems that other ammonium analogs require Once inside the cell, this compound can interact with various biomolecules, potentially inhibiting or activating enzymes involved in nitrogen metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its uptake increases under nitrogen-deprived conditions, suggesting that its stability and effectiveness may be influenced by the cellular environment . Long-term exposure to this compound can lead to alterations in cellular function, particularly in nitrogen metabolism. Detailed studies on its stability and degradation over time are limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it may not significantly impact cellular function, but at higher doses, it can lead to toxic effects. For instance, high doses of similar compounds have been shown to induce oxidative stress and inhibit cellular functions . Therefore, it is crucial to determine the threshold levels at which this compound becomes toxic to ensure safe usage in biochemical applications.
Metabolic Pathways
This compound is involved in nitrogen metabolism, where it can be taken up by cells and potentially converted into other nitrogenous compounds . Its uptake is influenced by the presence of other nitrogen sources, such as ammonium, which can depress its uptake. This interaction suggests that this compound may compete with other nitrogen sources for uptake and assimilation, impacting overall metabolic flux and metabolite levels.
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion . This mode of transport allows it to accumulate in cells without the need for specific transporters or binding proteins. Its distribution within tissues and its localization in specific cellular compartments remain areas of active investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylammonium nitrate can be synthesized by reacting dimethylamine with nitric acid. The reaction typically occurs in an aqueous solution, where dimethylamine acts as a base and reacts with nitric acid to form the nitrate salt. The reaction can be represented as follows: [ (CH₃)₂NH + HNO₃ \rightarrow (CH₃)₂NH₂NO₃ ]
Industrial Production Methods: In industrial settings, this compound is produced using anion exchange resins. Aqueous sodium nitrate is passed through a column containing the resin, converting it from the chloride to the nitrate form. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrosamines, which are important intermediates in organic synthesis.
Reduction: It can be reduced to form dimethylamine, which is a useful reagent in organic chemistry.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the nitrate group under appropriate conditions.
Major Products Formed:
Oxidation: Nitrosamines
Reduction: Dimethylamine
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Dimethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.
Biology: It is used in the study of nitrogen metabolism and as a nitrogen source in various biological experiments.
Industry: It is used in the production of explosives and propellants due to its energetic properties
Comparison with Similar Compounds
Dimethylamine: A related compound with the formula (CH₃)₂NH, used in similar applications but lacks the nitrate group.
Methylammonium nitrate: Another similar compound with the formula CH₆N₂O₃, used in explosives and propellants.
Uniqueness: Dimethylammonium nitrate is unique due to its combination of dimethylamine and nitrate, which imparts specific chemical properties that are useful in various applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industry .
Properties
IUPAC Name |
N-methylmethanamine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAFYYQZWVSKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
Record name | Dimethylammonium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047903 | |
Record name | Dimethylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30781-73-8 | |
Record name | Methanamine, N-methyl-, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30781-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylammonium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylammonium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMMONIUM NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TG5F7IC97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of dimethylammonium nitrate in nanoparticle synthesis?
A3: this compound holds promise as a component in deep eutectic solvents (DESs) for nanoparticle synthesis. [] Its incorporation in DESs facilitates the creation of organosoluble silver nanoparticles (AgNPs) through a microwave-assisted reduction route. [] Furthermore, this compound-polyol DESs show potential for high-volume colloidal metal nanocrystal production, even in continuous flow setups. []
Q2: How does this compound interact with montmorillonite in the context of polyethylene (PE) nanocomposites?
A4: this compound can be used to modify montmorillonite (MMT) to create organic MMT (OMMT). Specifically, (2-hydroxylethyl) octadecyl this compound can be ion-exchanged with cations in MMT, forming OH-C18-MMT. [] This modification influences the environment of catalyst species within the MMT interlayer, impacting the catalytic activity of the resulting PE/OMMT nanocomposites. []
Q3: What are the analytical techniques used to characterize this compound?
A5: Structural characterization of this compound often involves techniques like X-ray crystallography. [] This technique reveals that the compound consists of discrete dimethylammonium cations and nitrate anions connected through N—H⋯O hydrogen bonds. []
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